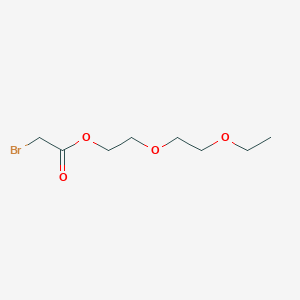
2-(2-Ethoxyethoxy)ethyl bromoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Ethoxyethoxy)ethyl bromoacetate is an organic compound with the molecular formula C8H15BrO4. It is a colorless to yellow liquid that is used in various chemical synthesis processes. This compound is known for its role as an alkylating agent and is commonly used in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-(2-Ethoxyethoxy)ethyl bromoacetate typically involves the esterification of bromoacetic acid with 2-(2-ethoxyethoxy)ethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid. The mixture is refluxed to facilitate the esterification process, and the product is then purified through distillation .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the esterification process and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Ethoxyethoxy)ethyl bromoacetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Esterification: The compound can react with alcohols to form different esters.
Hydrolysis: In the presence of water and a base, the ester bond can be hydrolyzed to form the corresponding acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides, amines, and thiols. The reaction is typically carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Esterification: Alcohols and a strong acid catalyst like sulfuric acid are used.
Hydrolysis: Water and a base such as sodium hydroxide are used.
Major Products Formed
Nucleophilic Substitution: The major products are substituted esters or ethers.
Esterification: Different esters depending on the alcohol used.
Hydrolysis: Bromoacetic acid and 2-(2-ethoxyethoxy)ethanol.
Aplicaciones Científicas De Investigación
2-(2-Ethoxyethoxy)ethyl bromoacetate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(2-Ethoxyethoxy)ethyl bromoacetate primarily involves its role as an alkylating agent. The bromine atom in the compound is highly reactive and can form covalent bonds with nucleophilic sites in other molecules. This reactivity allows the compound to modify various substrates, making it useful in chemical synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl bromoacetate
- Methyl bromoacetate
- Ethyl chloroacetate
- Ethyl iodoacetate
Comparison
2-(2-Ethoxyethoxy)ethyl bromoacetate is unique due to its ethoxyethoxy group, which provides additional solubility and reactivity compared to simpler bromoacetates. This makes it more versatile in certain chemical reactions and applications .
Propiedades
Número CAS |
56521-77-8 |
|---|---|
Fórmula molecular |
C8H15BrO4 |
Peso molecular |
255.11 g/mol |
Nombre IUPAC |
2-(2-ethoxyethoxy)ethyl 2-bromoacetate |
InChI |
InChI=1S/C8H15BrO4/c1-2-11-3-4-12-5-6-13-8(10)7-9/h2-7H2,1H3 |
Clave InChI |
UNRBNQHRZNWGLS-UHFFFAOYSA-N |
SMILES canónico |
CCOCCOCCOC(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


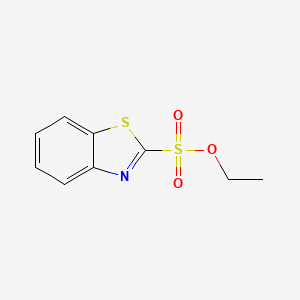
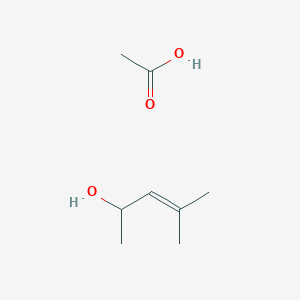
![1,3-Bis[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-en-1-yl)oxy]benzene](/img/structure/B14642356.png)
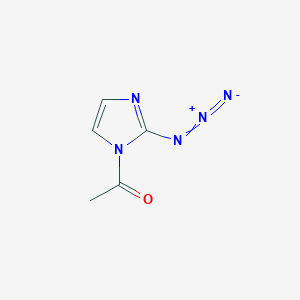
![2,4-Dibromo-6-[(morpholin-4-yl)methyl]phenol](/img/structure/B14642378.png)
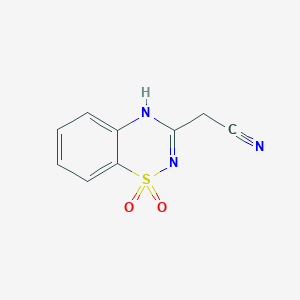
![N~1~,N~2~-Bis[(1H-imidazol-5-yl)methyl]ethane-1,2-diamine](/img/structure/B14642398.png)
![Cyclopentanone, 2-[(4-methylphenyl)sulfinyl]-](/img/structure/B14642404.png)
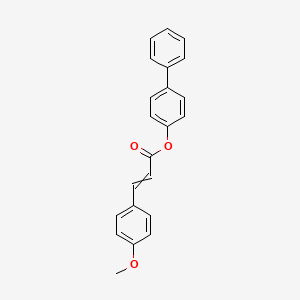

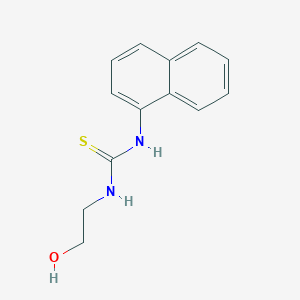

![N-[4-(2,4-Dichlorophenoxy)but-2-yn-1-yl]-N-methylaniline](/img/structure/B14642421.png)
![Bicyclo[10.1.0]tridec-1-ene](/img/structure/B14642424.png)
